molecular formula C16H15FN2OS B451804 N'-(2-fluorobenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide

N'-(2-fluorobenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide

Cat. No. B451804
M. Wt: 302.4g/mol
InChI Key: MEXLFAAMHFFHKW-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-fluorophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a member of thiophenes and an aromatic amide.

Scientific Research Applications

Synthesis and Structural Analysis

Research involving compounds similar to N'-(2-fluorobenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide primarily focuses on their synthesis and structural characterization. For instance, Naganagowda et al. (2014) synthesized a related compound, 3-chloro-N′-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide, using a reaction involving benzaldehyde and benzothiophene carboxylicacidhydrazide. The compound's structure was confirmed through various spectral analyses, including IR, NMR, and mass spectrometry (Naganagowda et al., 2014). Similar methods are likely applicable in the analysis and synthesis of N'-(2-fluorobenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide.

Potential Biological Activities

Some studies explore the biological activities of structurally similar compounds. For example, Naganagowda et al. (2011) investigated the antimicrobial, analgesic, and anthelmintic activities of compounds containing the benzothiophene moiety. This research indicates potential applications of N'-(2-fluorobenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide in pharmacological fields, given its structural similarities (Naganagowda et al., 2011).

Spectrochemical Analysis for Sensing Applications

Another area of interest is the use of acylhydrazone derivatives (structurally related to the compound ) in sensing applications. Jose et al. (2018) synthesized acylhydrazone derivatives and studied their response to different anions using colorimetric and spectrofluorometric methods. Their specific response to fluoride ions highlights the potential of N'-(2-fluorobenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide in developing sensitive detection systems for specific chemicals or ions (Jose et al., 2018).

Potential for Anticancer Applications

Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and investigated their potential as anticancer agents. Given the structural resemblance, it's plausible that N'-(2-fluorobenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide could also exhibit anticancer properties, making it a candidate for further pharmacological studies (Osmaniye et al., 2018).

properties

Molecular Formula

C16H15FN2OS

Molecular Weight

302.4g/mol

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C16H15FN2OS/c17-14-7-3-1-5-11(14)9-18-19-16(20)13-10-21-15-8-4-2-6-12(13)15/h1,3,5,7,9-10H,2,4,6,8H2,(H,19,20)/b18-9+

InChI Key

MEXLFAAMHFFHKW-GIJQJNRQSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=CS2)C(=O)N/N=C/C3=CC=CC=C3F

SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NN=CC3=CC=CC=C3F

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NN=CC3=CC=CC=C3F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-fluorobenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(2-fluorobenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
Reactant of Route 3
N'-(2-fluorobenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
Reactant of Route 4
N'-(2-fluorobenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
Reactant of Route 5
N'-(2-fluorobenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
Reactant of Route 6
N'-(2-fluorobenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide

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